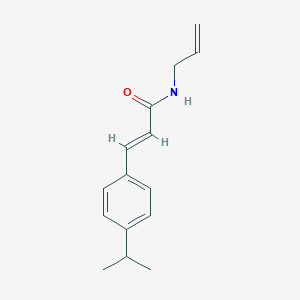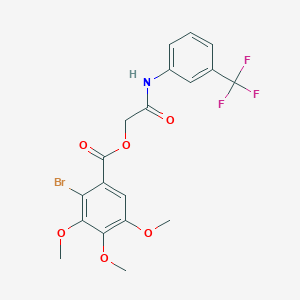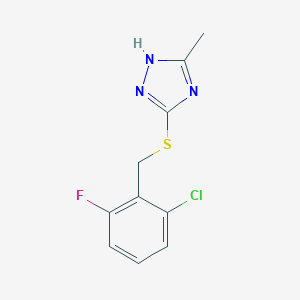
N-allyl-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the acrylamide family and is widely used in various fields, including material science, chemical biology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to work by interacting with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-allyl-3-(4-isopropylphenyl)acrylamide in lab experiments is its ease of synthesis and availability. This compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective choice for researchers. However, one of the limitations of using this compound is its potential toxicity. N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-allyl-3-(4-isopropylphenyl)acrylamide. One potential area of research is the development of novel drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has shown promising results in the development of functionalized polymers with unique properties, making it a potential candidate for the development of new materials. Finally, further studies are needed to better understand the mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide and its potential applications in various fields of science.
Synthesemethoden
The synthesis of N-allyl-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-isopropylbenzaldehyde with allylamine in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to obtain the final product. This synthesis method is simple and efficient, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used to synthesize functionalized polymers with unique properties, such as improved mechanical strength and thermal stability. In chemical biology, N-allyl-3-(4-isopropylphenyl)acrylamide has been used as a tool to study protein-protein interactions and enzyme activity. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Produktname |
N-allyl-3-(4-isopropylphenyl)acrylamide |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(E)-3-(4-propan-2-ylphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-4-11-16-15(17)10-7-13-5-8-14(9-6-13)12(2)3/h4-10,12H,1,11H2,2-3H3,(H,16,17)/b10-7+ |
InChI-Schlüssel |
NCDJDAKDXGCACO-JXMROGBWSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC=C |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)